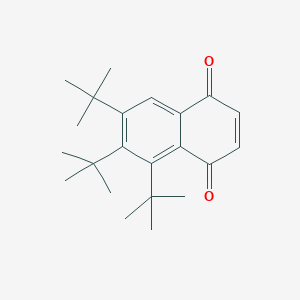![molecular formula C16H11N3O B14286328 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 121007-08-7](/img/structure/B14286328.png)
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a pyrazole ring and a phenyl group attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-aminobenzohydrazide. This intermediate then undergoes cyclization with phenylhydrazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antifungal and antioxidant properties.
Medicine: The compound has been investigated for its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant properties.
Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological activities, including anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific structure, which combines the quinazoline and pyrazole rings with a phenyl group, resulting in distinct chemical and biological properties.
属性
CAS 编号 |
121007-08-7 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC 名称 |
2-phenyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H11N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10,18H |
InChI 键 |
KBKRCNALISSZAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4C(=O)N3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
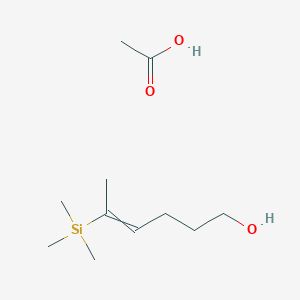
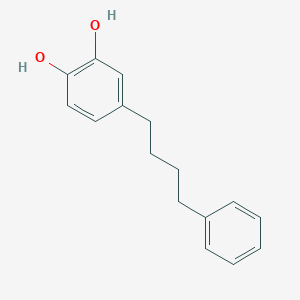
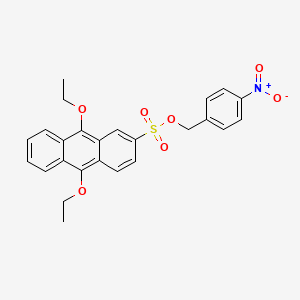
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)

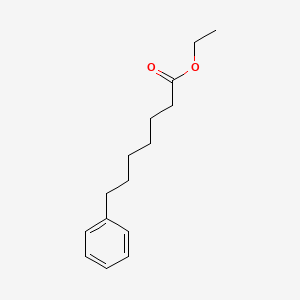
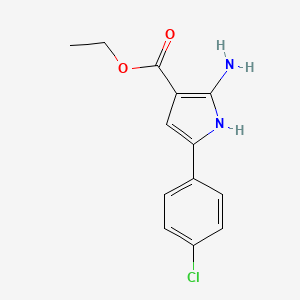


![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
